molecular formula C9H7BrO3 B1149173 2-broMo-3-oxo-3-phenylpropanoic acid CAS No. 132089-31-7

2-broMo-3-oxo-3-phenylpropanoic acid

Cat. No.: B1149173
CAS No.: 132089-31-7
M. Wt: 243.05408
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Description

2-Bromo-3-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of phenylpyruvic acid and is characterized by the presence of a bromine atom at the second carbon and a keto group at the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-oxo-3-phenylpropanoic acid can be achieved through the bromination of phenylpyruvic acid. One common method involves the reaction of phenylpyruvic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via the electrophilic addition of bromine to the double bond of phenylpyruvic acid, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine as a reagent requires careful handling and appropriate safety measures due to its highly reactive and corrosive nature.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-oxo-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 2-bromo-3-hydroxy-3-phenylpropanoic acid.

    Oxidation: Formation of this compound derivatives with higher oxidation states.

Scientific Research Applications

2-Bromo-3-oxo-3-phenylpropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-oxo-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and keto group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Phenylpyruvic Acid: The parent compound, lacking the bromine atom.

    2-Bromo-3-phenylpropanoic Acid: Similar structure but without the keto group.

    3-Bromo-3-phenylpropanoic Acid: Bromine atom at a different position.

Uniqueness: 2-Bromo-3-oxo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

132089-31-7

Molecular Formula

C9H7BrO3

Molecular Weight

243.05408

Synonyms

2-broMo-3-oxo-3-phenylpropanoic acid

Origin of Product

United States

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